molecular formula C22H24ClN5O3S B11395669 6-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11395669
M. Wt: 474.0 g/mol
InChI Key: JJMSQPZPGFOYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Formation of the Thiadiazine Ring: The triazole ring is then fused with a thiadiazine ring through a series of reactions.

    Introduction of Substituents: Chloro, methoxy, and propyl groups are introduced at specific positions on the fused ring system through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Halogen and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE: Another triazole-based compound with similar structural features.

    3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: A related compound with different substituents.

Uniqueness

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of substituents and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24ClN5O3S

Molecular Weight

474.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5O3S/c1-4-5-18-25-26-22-28(18)27-19(13-6-11-17(31-3)16(23)12-13)20(32-22)21(29)24-14-7-9-15(30-2)10-8-14/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29)

InChI Key

JJMSQPZPGFOYHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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